4-Sec-butyl-2-(1-phenylethyl)phenol
Overview
Description
4-Sec-butyl-2-(1-phenylethyl)phenol is a complex organic compound with significant relevance in the field of polymer chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand and utilize its potential in various applications, excluding drug use and side effects.
Synthesis Analysis
The synthesis of compounds related to 4-Sec-butyl-2-(1-phenylethyl)phenol involves various chemical strategies, including polymerization and functionalization reactions. For instance, Hayashi and Hirao (2001) detailed the synthesis of chain-end and in-chain functionalized polystyrenes with definite numbers of functional groups, including phenol, through reactions involving substituted 1,1-diphenylalkyllithiums, showcasing a methodology potentially applicable to synthesizing similar phenolic compounds (Hayashi & Hirao, 2001).
Molecular Structure Analysis
The molecular structure of related phenolic compounds has been elucidated through techniques such as X-ray diffraction. Bryan (2000) investigated the structure of a closely related phenol derivative, highlighting the torsion angles and intermolecular interactions, which are critical for understanding the spatial arrangement and reactivity of 4-Sec-butyl-2-(1-phenylethyl)phenol (Bryan, 2000).
Chemical Reactions and Properties
Chemical reactions involving phenolic compounds, such as 4-Sec-butyl-2-(1-phenylethyl)phenol, include a wide range of transformations. Xu et al. (2010) described the copper(I)-catalyzed synthesis of 2-(Phenylthio)phenols from simple phenols, a process involving tandem reactions that could be related to the chemical reactivity of 4-Sec-butyl-2-(1-phenylethyl)phenol (Xu, Wan, Mao, & Pan, 2010).
Physical Properties Analysis
The physical properties of phenolic compounds, including solubility, melting point, and molecular weight, are pivotal for their application in material science. The synthesis and characterization of poly(p-phenylene) derivatives by Rau and Rehahn (1993) provide insight into the solubility and molecular weight of phenolic polymers, which are essential for understanding the physical properties of 4-Sec-butyl-2-(1-phenylethyl)phenol (Rau & Rehahn, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are crucial for the application and synthesis of phenolic compounds. The work by Yong (2012) on synthesizing 4-(Sec-butyl)-2,6-di-tert-butylphenol explores the influence of reaction conditions on product yield, showcasing the chemical properties and reactivity of similar phenolic compounds (Yong, 2012).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Phenolic Azo Dyes : A study by Bal et al. (2014) involves the synthesis of 4-(sec-butyl)-2-[(E)-(4-chlorophenyl) diazenyl]phenol, among other azo dyes. These compounds were characterized using spectroscopic methods and demonstrated antimicrobial and antifungal activities (Bal et al., 2014).
Preparation and Application of Surfactants : Research by Zhang Jian-yu (2003) focused on preparing surfactants from mixed phenol derived from the recovered residue of o-sec-butyl phenol. These surfactants were effectively used in agricultural emulsifiers (Zhang Jian-yu, 2003).
Synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol : A study by Z. Yong (2012) describes the synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene, using sulfuric resin as a catalyst (Z. Yong, 2012).
Applications in Antioxidants and Antibacterial Properties
Additive Performance in Base Stocks : A study by Ashmawy et al. (2017) evaluated the antioxidant efficiency of azo phenol liquid crystal derivatives, including 2-sec-butyl-4-(p-tolyldiazenyl)phenyl 4-(dodecyloxy) benzoate, in Egyptian lubricating base oil. These compounds demonstrated superior antioxidant efficiency (Ashmawy et al., 2017).
Oxidation Stability Control Using Azophenols : Osman (2016) investigated the oxidation stability of local base stock in the presence of azo-compounds like 2-sec-butyl-4-[(4-methoxyphenyl)-diazenyl] phenol. This study showed enhanced oxidative stability of the base stock with these compounds (Osman, 2016).
Biotransformation by Gram-Positive Bacteria : Hahn et al. (2013) explored the transformation of 4-sec-butylphenol by bacteria like Mycobacterium neoaurum and Nocardia cyriacigeorgica, yielding products with potential applications in environmental protection (Hahn et al., 2013).
Solar Applications and Electrochemistry
Stability in Solar Applications : Ashmawy et al. (2021) studied the effect of new azophenols, including 2-sec-butyl-4-((3-chlorophenyl) diazenyl) phenol, in solar applications to enhance the oxidation stability of heat transfer fluids. The results showed improved performance of these compounds in solar energy materials (Ashmawy et al., 2021).
Electrochemistry of Phenol in Ionic Liquids : Research by Villagrán et al. (2006) described the electrochemistry of phenol, including 4-tert-butyl-phenol, in bis{(trifluoromethyl)sulfonyl}amide-based ionic liquids. This study contributes to understanding the electrochemical behavior of phenol derivatives in ionic liquids (Villagrán et al., 2006).
Other Relevant Studies
Phenolysis and Methanolysis Studies : Okamoto et al. (1975) conducted phenolysis of 1-phenylethyl chloride in sterically hindered 2,6-dialkylphenol solvents, providing insights into the mechanisms of phenolysis in different solvent environments (Okamoto et al., 1975).
Anticonvulsant Properties of Phenols : Mishra and Baker (2012) explored the anticonvulsant properties of 4-hydroxy-trifluoroethyl phenols, including those with sec-butyl substituents, demonstrating the potential therapeutic applications of these compounds in epilepsy treatment (Mishra & Baker, 2012).
Safety And Hazards
properties
IUPAC Name |
4-butan-2-yl-2-(1-phenylethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-4-13(2)16-10-11-18(19)17(12-16)14(3)15-8-6-5-7-9-15/h5-14,19H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNBIFRUSFIANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949091 | |
Record name | 4-(Butan-2-yl)-2-(1-phenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sec-butyl-2-(1-phenylethyl)phenol | |
CAS RN |
2622-83-5 | |
Record name | 4-(1-Methylpropyl)-2-(1-phenylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2622-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylpropyl)-2-(1-phenylethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Butan-2-yl)-2-(1-phenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-methylpropyl)-2-(1-phenylethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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